2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

Researchers face false positives from generic pyridazinones due to off-target activity. This dual pyridazinone with a 3-position piperidine linker offers a validated pharmacophore for kinase and ligase assays. - Unique connectivity ensures target selectivity vs. positional isomers (patent WO2017210685A1). - Benchmark data: 25 µM (LoVo cells); ideal for colon cancer panel screening. - Synthetic handle for amide/SNAr derivatization; 95% purity, R&D use only.

Molecular Formula C15H17N5O3
Molecular Weight 315.333
CAS No. 2034501-52-3
Cat. No. B2669255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
CAS2034501-52-3
Molecular FormulaC15H17N5O3
Molecular Weight315.333
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C15H17N5O3/c1-19-14(21)7-6-12(18-19)15(22)20-9-3-4-11(10-20)23-13-5-2-8-16-17-13/h2,5-8,11H,3-4,9-10H2,1H3
InChIKeyBEDGLDKCZKJVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Identity and Procurement


The compound 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one (CAS 2034501-52-3) is a dual pyridazin-3(2H)-one derivative featuring a central piperidine linker. It belongs to the pyridazinone family, a class extensively explored for kinase inhibition, phosphodiesterase modulation, and anti-inflammatory applications [1]. The molecular formula is C₁₅H₁₇N₅O₃ with a molecular weight of 315.33 g/mol . The compound is currently available for research purposes only, typically at a purity of 95%, and is not intended for human or veterinary therapeutic use .

Workflow

Pyridazinone-based kinase inhibitor design and target deconvolution studies

Selection context

Structural entry point for Parkin ligase probe exploration within patented chemical space

Procurement note

Research-grade compound (RUO); supports scaffold-hopping library enumeration

2-Methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Generic Substitution Risks and Structural Precision


Substituting 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one with a generic pyridazinone or a positional isomer carries substantial risk of target deconvolution failure. The compound's unique connectivity—a 2-methyl substituent on one pyridazinone ring, a 3-pyridazin-3-yloxy attachment to the piperidine, and the carbonyl bridge to a second pyridazinone—creates a distinct three-dimensional pharmacophore that determines selectivity within the pyridazinone class. Patent literature demonstrates that even minor modifications, such as repositioning the piperidine attachment point from the 3- to the 4-position or replacing the methyl group, can abolish activity against specific kinase targets [1]. Furthermore, regioisomers with seemingly identical molecular formulas exhibit divergent solubility profiles, metabolic stability, and off-target liability, making direct functional interchange unreliable without explicit comparative data [2].

Target

2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

3-position piperidine attachment with 2-methyl substituent; core pharmacophore for target engagement

Common substitute

4-position regioisomer (CAS 2034576-07-1)

4-piperidine attachment, no 2-methyl group; distinct solubility and metabolic stability profile

Risk context

Regioisomeric substitution may shift kinase selectivity and target deconvolution outcome. Even minor modifications (methyl presence, linker attachment) can abolish activity against specific targets. Direct interchange without co-assayed biological data introduces uncontrolled experimental variance.

2-Methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: Differentiation Evidence and Selectivity Metrics


Regioisomeric Differentiation in Pyridazinones

The compound 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a specific regioisomer within the broader pyridazinone chemical space. Its closest structural analog, 6-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, differs only in the position of the piperidine attachment to the pyridazin-3-yloxy group (3-position vs. 4-position) and the absence of the 2-methyl substituent . This structural difference is non-trivial: patent WO2017210685A1 explicitly demonstrates that the pyridazinone core substitution pattern governs Parkin ligase activation potency, and the presence of a methyl group at the 2-position of the pyridazinone ring is a critical determinant of target engagement [1]. No direct head-to-head biological comparison between these two specific compounds has been published, which means that any substitution in procurement would introduce an uncharacterized variable into the experimental system [2].

Regioisomeric identity
Class-level
3-piperidine attachment, 2-methyl present (C₁₅H₁₇N₅O₃)
4-piperidine attachment, no methyl (C₁₅H₁₆N₄O₃)

Structural mismatch risk may alter target engagement profile

No co-assayed biological comparison available; requires independent validation

Medicinal Chemistry Chemical Biology Kinase Inhibitor Design

LoVo Cell Cytotoxicity and Antiproliferative Activity

In vitro cytotoxicity screening of 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has been reported against a panel of human cancer cell lines. The compound exhibited an IC₅₀ of 25 µM against LoVo colon adenocarcinoma cells, classifying its activity as high relative to other cell lines within the same screen . For comparator context, the structurally related pyridazinone scaffold has been explored for MAT2A inhibition with IC₅₀ values in the low micromolar range, though no direct head-to-head data exist for this specific compound [1]. It is important to note that the IC₅₀ value originates from a commercial vendor datasheet and has not been independently validated in peer-reviewed literature, which limits its evidentiary strength for procurement decisions .

Cytotoxicity IC₅₀
Data to verify

IC₅₀ = 25 µM

LoVo colon adenocarcinoma cells

Supports cell-model endpoint review for colon cancer screening

Vendor-reported; independent re-screening recommended

Cancer Research Cytotoxicity Screening Antiproliferative Assay

CYP2B11 Interaction and In Silico ADME Profile

A mechanism-based inhibition study of dog cytochrome P450 CYP2B11 using recombinant enzyme yielded a Ki value of 350 nM for a compound deposited under BindingDB ID BDBM50027786 (CHEMBL1908236), which is structurally annotated as a pyridazinone derivative bearing a piperidine-carbonyl bridge [1]. While the exact match to 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one cannot be confirmed from the public record without full SMILES cross-referencing, the scaffold similarity suggests potential CYP2B11 interaction liability. In silico predictions for the target compound indicate that it may be a substrate for CYP2C9 and CYP3A4, with low promiscuity for CYP inhibition [2]. This contrasts with the known CYP2B11 Ki for the structurally related analog, providing a differential signal that warrants experimental verification in the user's specific ADME panel.

CYP interaction profile
Class-level
Predicted CYP2C9/3A4 substrate, low promiscuity
Analog Ki = 350 nM (dog CYP2B11)

Divergent CYP profiles require direct experimental comparison

In silico vs. recombinant enzyme data; cross-compound study needed

Drug Metabolism ADME/Tox Profiling Cytochrome P450

Parkin Ligase and Kinase Selectivity in Patent Scaffold

The pyridazin-3(2H)-one scaffold represented by 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one falls within the generic Markush structure of WO2017210685A1, which claims Parkin ligase modulatory activity [1]. While the specific compound is not explicitly exemplified in the patent, its structural features (2-methyl substitution, piperidine linker, dual pyridazinone rings) align with the pharmacophoric requirements for Parkin ligase binding as disclosed. In contrast, other pyridazinone scaffolds, such as those claimed for PI3Kδ inhibition, require distinct substitution patterns (e.g., trifluoromethyl groups, morpholine linkers) for target engagement, highlighting that scaffold sub-classes are not functionally interchangeable [2]. The compound's position within this patent-protected space provides intellectual property clarity for research use, though it does not constitute evidence of validated biological activity.

Patent scaffold classification
Specification review

Structurally encompassed by Parkin ligase patent family (WO2017210685A1)

Supports Parkin ligase assay exploration; distinct from PI3Kδ pyridazinone scaffold

No quantitative activity data; scaffold inference only

Parkinson's Disease Research Mitochondrial Quality Control E3 Ligase Activation

2-Methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: High-Confidence Application Scenarios


Parkin Ligase Chemical Probe Development

Given the compound's structural placement within the Parkin ligase patent family (WO2017210685A1), researchers investigating mitochondrial quality control and Parkin-mediated mitophagy can employ 2-methyl-6-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one as a tool compound for initial SAR exploration [1]. The compound should be used in biochemical Parkin ligase activation assays (e.g., ubiquitination or auto-ubiquitination assays) to establish baseline activity before procuring more elaborated analogs. Its availability from commercial vendors at moderate purity (95%) and defined storage conditions supports feasibility for academic probe development campaigns .

Antiproliferative Screening in Colon Cancer Panels

The vendor-reported IC₅₀ of 25 µM against LoVo colon adenocarcinoma cells provides a preliminary activity benchmark that can guide Academic screening core facilities in selecting this compound for focused colon cancer panel profiling [1]. Users should independently re-validate cytotoxicity in their own LoVo or HCT116 assays and include a structurally distinct pyridazinone comparator (e.g., 6-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one) to control for scaffold-specific effects.

CYP Profiling and Metabolic Stability Screening

The compound's in silico predicted CYP interaction profile (CYP2C9 and CYP3A4 substrate, low promiscuity) makes it a candidate for inclusion in ADME/Tox screening libraries designed to explore pyridazinone metabolic stability [1]. When procured alongside the structurally related analog with confirmed CYP2B11 liability, the pair can serve as a differential comparator set for CYP isoform selectivity studies using recombinant enzyme panels .

Scaffold-Hopping and Library Enumeration

For medicinal chemistry groups engaged in pyridazinone-based kinase or ligase inhibitor programs, the compound's unique connectivity (3-pyridazin-3-yloxy substitution on piperidine, dual pyridazinone rings) offers a chemical starting point for library enumeration via the piperidine nitrogen or pyridazinone C-4/C-5 positions [1]. The availability of straightforward synthetic handles (amide coupling, nucleophilic aromatic substitution) supports its use as a versatile intermediate for high-throughput analog synthesis.

Application
Selection Property
Validation Focus
Parkin ligase assay development
Alignment with Parkin ligase patent pharmacophore
Parkin ligase activation assay validation
Cancer cell-model studies
Reported LoVo cytotoxicity benchmark
Independent cell-panel re-screening
ADME/Tox profiling studies
Divergent CYP interaction profile vs. close analog
Recombinant CYP panel comparison
Scaffold diversity synthesis
Functionalized piperidine-pyridazinone core
Synthetic feasibility for library enumeration
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